(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol
Description
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
[6-methyl-3-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-6(8(9,10)11)7(4-13)12-5/h2-3,13H,4H2,1H3 |
InChI Key |
JYCMGNXYYVXEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Typical synthetic routes start from halogenated pyridines such as 2-chloro-3-(trifluoromethyl)pyridine or 2,6-dimethylpyridine derivatives. The key transformations involve:
- Introduction of the hydroxymethyl group at the 2-position,
- Selective oxidation and rearrangement steps,
- Catalytic reductions or nucleophilic substitutions.
Common Reaction Types
- Nucleophilic substitution on halogenated pyridines to introduce hydroxymethyl or related groups.
- Oxidation of methyl groups to aldehydes or acids followed by reduction to alcohols.
- Catalytic hydrogenation or hydride reductions (LiAlH4, NaBH4) to convert carbonyl intermediates to alcohols.
- Use of peroxides and metal oxide catalysts for selective oxidation steps.
Detailed Preparation Methods
Multi-Step Synthesis from 2-Chloro-3-(trifluoromethyl)pyridine
A reported synthetic route involves:
- Palladium-catalyzed coupling and oxidation steps:
- Use of Pd(PPh3)4 catalyst in dioxane/hexane under reflux.
- Oxidation with m-chloroperbenzoic acid at room temperature.
- Hydrolysis under aqueous sodium hydroxide conditions at ambient temperature.
- Isolation and purification to yield the target alcohol.
This sequence yields moderate to high purity product with yields reported around 54% for the oxidation step and 76% for hydrolysis.
Selective Oxidation and Rearrangement from 2,6-Dimethylpyridine
An alternative industrially relevant method involves:
- Oxidation of 2,6-dimethylpyridine with hydrogen peroxide in the presence of tungsten oxide catalyst and glacial acetic acid.
- This introduces an acetyl group at the alpha position of the pyridine ring.
- Followed by an alpha-carbon electronic transfer rearrangement to form 6-methyl-2-pyridyl ethyl formate.
- Subsequent hydrolysis yields 6-methyl-2-pyridyl methanol.
- Extraction and distillation afford high-purity product.
Key parameters:
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| Oxidation | 3 h at elevated temperature | 30% H2O2, Tungsten oxide catalyst, Glacial acetic acid | Catalyst loading ~2.4% w/w |
| Additional H2O2 addition | 8 h reaction | 30% H2O2 | Ensures complete oxidation |
| Distillation | 130-150°C / 12 mmHg | - | Collects intermediate cut |
| Acetylation | Reflux with acetic anhydride | Acetic anhydride | Prepares for hydrolysis |
| Hydrolysis | 7 h reflux with 10% KOH | Potassium hydroxide solution | Converts ester to alcohol |
| Extraction | Counter-current with methylene chloride | - | Purification step |
The yield of 6-methyl-2-pyridyl methanol reaches 93%, with product purity up to 99.5% suitable for pharmaceutical synthesis.
Nucleophilic Substitution and Reduction Route
Starting from halogenated precursors such as 2-chloro-6-(trifluoromethyl)pyridine, the hydroxymethyl group can be introduced by:
- Nucleophilic substitution with methanethiol or other nucleophiles in the presence of bases like potassium carbonate.
- Followed by reduction of intermediate aldehydes or esters with strong hydride donors (e.g., LiAlH4) to yield the alcohol.
- Purification by column chromatography or recrystallization ensures high purity.
Comparative Reaction Data Table
| Reaction Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation of methyl group | KMnO4, H2SO4, 80°C | Nicotinic acid derivative | 70–85 | Moderate to high yield |
| Bromination | 48% HBr, 135°C, 24 h | Bromomethyl pyridine | 71 | Useful intermediate |
| Amination | NH3, K2CO3, THF reflux | Methanamine derivative | 65 | Moderate yield |
| Esterification | Acetyl chloride, pyridine, RT, 2 h | Methyl ester derivative | 80–90 | High yield |
| Selective oxidation + rearrangement | H2O2, tungsten oxide, acetic acid | 6-methyl-2-pyridyl ethyl formate | 93 (final) | High selectivity, industrial scale |
Mechanistic and Practical Considerations
- The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the pyridine ring and facilitating nucleophilic substitutions.
- The methyl group at position 6 directs oxidation selectively to the alpha position.
- Tungsten oxide catalysis with hydrogen peroxide provides environmentally friendly oxidation with minimal byproducts.
- Reaction temperatures vary from ambient to reflux depending on step; inert atmosphere is recommended to prevent oxidation of sensitive intermediates.
- Purification typically involves distillation under reduced pressure and solvent extraction.
- Analytical confirmation is done via NMR (characteristic methanol proton ~4.8 ppm), LCMS (m/z consistent with molecular weight), and HPLC for purity assessment.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Isomers and Substituent Positioning
Key Compounds:
[3-(Trifluoromethyl)pyridin-2-yl]methanol (CAS 131747-44-9) Structure: Lacks the 6-methyl group present in the target compound. Molecular Weight: 177.13 g/mol vs. 205.14 g/mol for the target compound.
(6-(Trifluoromethyl)pyridin-2-yl)methanol (CAS 131747-53-0) Structure: -CF₃ at position 6 instead of 3. Impact: Altered electronic effects due to the -CF₃ group’s position, which may influence hydrogen bonding and solubility .
(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol (CAS 1227570-75-3) Structure: Fluoro (-F) substituent at position 6 instead of methyl. Molecular Weight: 195.11 g/mol. Impact: The electronegative fluorine enhances polarity but reduces hydrophobicity compared to the methyl group in the target compound .
Substituent Effects on Physical and Chemical Properties
Table 1: Comparative Physical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|
| (6-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol | Not Provided | 205.14 | Not Available | Not Available | 6-CH₃, 3-CF₃, 2-CH₂OH |
| [3-(Trifluoromethyl)pyridin-2-yl]methanol | 131747-44-9 | 177.13 | 201.4 | 1.362 | 3-CF₃, 2-CH₂OH |
| (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol | 1227570-75-3 | 195.11 | Not Available | Not Available | 6-F, 3-CF₃, 2-CH₂OH |
| (6-Methylpyridin-3-yl)methanol | 34107-46-5 | 139.16 | Not Available | Not Available | 6-CH₃, 3-CH₂OH |
- Electronic Effects: The -CF₃ group in the target compound strongly withdraws electrons, stabilizing the pyridine ring and increasing acidity of the -CH₂OH group compared to non-fluorinated analogs .
Biological Activity
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C7H6F3N
- Molecular Weight : 179.12 g/mol
The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
The biological activity of this compound involves several mechanisms:
- Enzyme Modulation : The compound modulates enzyme activities, impacting metabolic pathways.
- Receptor Interaction : It binds to specific receptors, potentially influencing signal transduction pathways.
- Antiviral and Anticancer Properties : Preliminary studies suggest that it may exhibit antiviral and anticancer effects, although further research is required to confirm these properties .
Anticancer Activity
Research has indicated that derivatives of pyridine compounds can exhibit significant anticancer activity. For instance, a study highlighted that certain pyridine derivatives showed enhanced activity against cancer cell lines by targeting specific molecular pathways involved in tumor growth .
Antiviral Activity
In vitro studies have suggested that this compound might possess antiviral properties. Its mechanism may involve the inhibition of viral replication through modulation of host cell signaling pathways .
Case Studies
- Antiviral Efficacy : A study conducted on related pyridine derivatives demonstrated significant inhibition of viral replication in cultured cells, suggesting that this compound could have similar effects due to structural similarities.
- Anticancer Properties : In a comparative analysis of various pyridine derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects against multiple cancer cell lines, indicating potential therapeutic applications in oncology .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
